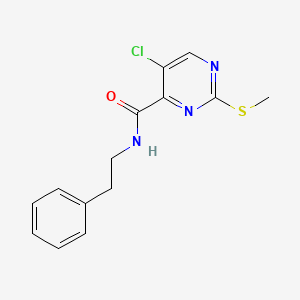![molecular formula C15H12F3N3OS B12160014 N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B12160014.png)
N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-Imidazol-4-yl)ethyl]-5-(Trifluormethyl)-1-benzothiophen-2-carboxamid ist eine komplexe organische Verbindung, die einen Imidazolring, eine Trifluormethylgruppe und einen Benzothiophen-Rest aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(1H-Imidazol-4-yl)ethyl]-5-(Trifluormethyl)-1-benzothiophen-2-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Imidazolrings und des Benzothiophen-Kerns. Der Imidazolring kann durch Cyclisierung von Amidinitrilen unter Nickelkatalyse synthetisiert werden . Der Benzothiophen-Kern kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen hergestellt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the benzothiophene core. The imidazole ring can be synthesized through the cyclization of amido-nitriles under nickel-catalyzed conditions . The benzothiophene core can be prepared via the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(1H-Imidazol-4-yl)ethyl]-5-(Trifluormethyl)-1-benzothiophen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Imidazolring kann zu N-Oxiden oxidiert werden.
Reduktion: Die Trifluormethylgruppe kann unter bestimmten Bedingungen zu einer Methylgruppe reduziert werden.
Substitution: Der Benzothiophen-Kern kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet werden.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Chlorsulfonsäure durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Methylderivaten.
Substitution: Bildung von halogenierten Benzothiophenderivaten.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Imidazol-4-yl)ethyl]-5-(Trifluormethyl)-1-benzothiophen-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-[2-(1H-Imidazol-4-yl)ethyl]-5-(Trifluormethyl)-1-benzothiophen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann mit Metallionen koordinieren und so die Enzymaktivität beeinflussen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen und so ihre Fähigkeit verbessern, Zellmembranen zu durchqueren und mit intrazellulären Zielstrukturen zu interagieren. Der Benzothiophen-Kern kann π-π-Stapelwechselwirkungen mit aromatischen Aminosäuren in Proteinen eingehen und so deren Funktion beeinflussen .
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzothiophene core can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clemizol: Ein Antihistaminikum, das einen Imidazolring enthält.
Omeprazol: Ein Magengeschwürmedikament mit einem Benzimidazol-Kern.
Metronidazol: Ein Antibakterium und Antiprotozoikum, das einen Imidazolring enthält.
Einzigartigkeit
N-[2-(1H-Imidazol-4-yl)ethyl]-5-(Trifluormethyl)-1-benzothiophen-2-carboxamid ist einzigartig durch das Vorhandensein der Trifluormethylgruppe, die besondere physikalisch-chemische Eigenschaften wie eine erhöhte Lipophilie und metabolische Stabilität verleiht. Die Kombination aus Imidazolring und Benzothiophen-Kern bietet außerdem ein vielseitiges Gerüst für die Entwicklung neuer Therapeutika .
Eigenschaften
Molekularformel |
C15H12F3N3OS |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H12F3N3OS/c16-15(17,18)10-1-2-12-9(5-10)6-13(23-12)14(22)20-4-3-11-7-19-8-21-11/h1-2,5-8H,3-4H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
WGTKODXDMFEADP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NCCC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159937.png)
methanone](/img/structure/B12159943.png)
![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)


![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)

![3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
![methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
![4-(3-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12159994.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
![Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12160006.png)
